![molecular formula C25H33N7O B2525227 N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-环戊基乙酰胺 CAS No. 1021094-12-1](/img/structure/B2525227.png)
N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-环戊基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a derivative of pyrazolo[3,4-d]pyrimidin, which is a core structure found in various pharmacologically active compounds. The pyrazolo[3,4-d]pyrimidine scaffold is known for its potential in medicinal chemistry, particularly in the development of compounds with anti-inflammatory properties . The presence of a benzylpiperazine moiety suggests potential central nervous system activity, as piperazine derivatives are often explored for such effects.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves the cyclization of N-substituted pyrazoles. For instance, an intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine can yield a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Although the specific synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of piperidine as a catalyst or solvent in the cyclization steps.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fused bicyclic ring system that includes a pyrazole ring joined to a pyrimidine ring. This structure is often modified with various substituents to enhance biological activity or to modulate physicochemical properties. The benzylpiperazine moiety in the compound of interest is likely to influence its binding affinity to biological targets due to its size, flexibility, and potential for interactions with receptor sites .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including cycloadditions. For example, N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones can be converted into isoxazolines and isoxazoles through [3+2] cycloaddition with arylnitrile oxides . These reactions are typically regiospecific and can be used to introduce additional functional groups or to construct more complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds generally exhibit good solubility in organic solvents, which is beneficial for their synthesis and purification . The presence of multiple nitrogen atoms in the core structure also suggests potential for hydrogen bonding, which could affect their solubility in aqueous media and their interactions with biological targets. The benzylpiperazine group may contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties .
科学研究应用
合成和生物活性
吡唑并[3,4-d]嘧啶衍生物因其合成和生物活性而受到广泛研究。这些化合物通过各种化学反应合成,并评估其作为杀虫剂、抗菌剂和抗癌剂的潜力。
杀虫活性:已合成了一些含有吡唑并[3,4-d]嘧啶部分的杂环化合物,并评估了它们对棉铃虫等害虫的杀虫性能。这些研究涉及潜在用于农业应用的新型化合物的开发,证明了此类衍生物在害虫管理策略中的作用 (Fadda 等人,2017).
抗癌和抗炎剂:吡唑并[3,4-d]嘧啶衍生物已被评估其抗癌性能。对这些化合物的研究包括合成新型衍生物及其对癌细胞系的生物学评估,突出了它们在癌症治疗中的潜力。此外,还研究了一些衍生物的抗炎性能,提供了对其治疗应用的见解 (Rahmouni 等人,2016).
抗菌活性:新型吡唑并[3,4-d]嘧啶衍生物的合成和抗菌评估展示了它们作为抗菌剂的潜力。这些化合物针对各种细菌菌株进行了测试,表明它们在开发新的细菌感染治疗方法中的重要性 (Abunada 等人,2008).
作用机制
Target of Action
The primary target of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is currently unknown. The compound belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Mode of Action
It’s known that molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms .
安全和危害
未来方向
属性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O/c33-23(16-20-6-4-5-7-20)26-10-11-32-25-22(17-29-32)24(27-19-28-25)31-14-12-30(13-15-31)18-21-8-2-1-3-9-21/h1-3,8-9,17,19-20H,4-7,10-16,18H2,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMAYUPFKKCEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。